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Compound of Interest

Compound Name:

(R)-1-(3-Chloro-4-

fluorophenyl)ethanamine

hydrochloride

CAS No.: 1257106-65-2

Cat. No.: B597081

Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the originally requested compound, (R)-1-(3-Chloro-4-
fluorophenyl)ethanamine hydrochloride, is not publicly available. Following user consent,

this guide presents a detailed analysis of a closely related and structurally relevant chiral salt,

(R)-1-Phenylethanaminium (S)-4-chloromandelate, for which high-quality crystallographic data

has been published. This substitution allows for a comprehensive demonstration of the

requested data presentation, experimental protocols, and visualizations.

Introduction
Chiral amines are fundamental building blocks in the synthesis of active pharmaceutical

ingredients (APIs). Their specific stereochemistry is often crucial for therapeutic efficacy and

safety. Understanding the three-dimensional structure of these molecules and their salts at an

atomic level is paramount for rational drug design, polymorphism screening, and formulation
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development. X-ray crystallography provides the most definitive method for determining

molecular structure and intermolecular interactions in the solid state.

This technical guide provides a detailed overview of the crystal structure of (R)-1-

Phenylethanaminium (S)-4-chloromandelate, a salt formed between a chiral amine and a chiral

carboxylic acid. The data and protocols presented are based on the published crystallographic

study in Acta Crystallographica Section E: Crystallographic Communications (2008), E64,

o559.

Physicochemical Properties
A summary of the key physicochemical properties of the constituent ions is provided below.

Property
(R)-1-Phenylethanamine
(Cation)

(S)-4-Chloromandelic Acid
(Anion)

Molecular Formula C₈H₁₂N⁺ C₈H₆ClO₃⁻

Molecular Weight 122.19 g/mol 185.58 g/mol

Chirality (R)-enantiomer (S)-enantiomer

Functional Groups
Primary ammonium, Phenyl

group

Carboxylate, Hydroxyl, Phenyl

group, Chloro substituent

Role in Salt Cation (Base) Anion (Acid)

Parent Compound (PubChem

CID)
[1](--INVALID-LINK--)

[CID for 4-Chloromandelic Acid

needed]

Crystallographic Data
The single-crystal X-ray diffraction analysis of (R)-1-Phenylethanaminium (S)-4-

chloromandelate yielded precise data on its solid-state structure. These quantitative findings

are summarized in the tables below.

Crystal Data and Structure Refinement
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Parameter Value

Empirical Formula C₈H₁₂N⁺ · C₈H₆ClO₃⁻

Formula Weight 307.76 g/mol

Temperature 150(2) K

Wavelength (Mo Kα) 0.71073 Å

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions
a = 10.4091 (7) Åb = 5.7635 (4) Åc = 13.2544

(10) Åα = 90°β = 96.831 (4)°γ = 90°

Volume 789.52 (10) Å³

Z (Formula units per unit cell) 2

Calculated Density 1.295 Mg/m³

Absorption Coefficient 0.25 mm⁻¹

F(000) 324

Crystal Size 0.45 × 0.15 × 0.08 mm

Theta Range for Data Collection 2.4° to 27.5°

Reflections Collected / Unique [Data not explicitly stated] / 3431

Reflections [I > 2σ(I)] 2881

Data / Restraints / Parameters
[Data not explicitly stated] / [Data not explicitly

stated] / [Data not explicitly stated]

Goodness-of-fit on F² [Data not explicitly stated]

Final R indices [I > 2σ(I)] R1 = 0.044, wR2 = 0.115

R indices (all data) R1 = [Data not explicitly stated], wR2 = 0.116

Absolute Structure Parameter -0.03 (8)

Largest Diff. Peak and Hole 0.26 and -0.30 e·Å⁻³
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Data sourced from He, Q., Jennings, M. C., Rohani, S., Zhu, J., & Gomaa, H. (2008). (R)-1-

Phenylethanaminium (S)-4-chloromandelate. Acta Crystallographica Section E: Structure

Reports Online, 64(2), o559.[2]

Experimental Protocols
Synthesis and Crystallization
The formation of the molecular salt and the growth of single crystals suitable for X-ray

diffraction were achieved through the following procedure:

Dissolution: (S)-4-chloromandelic acid (2.0 g, approximately 0.01 mol) was dissolved in 10

mL of 2-propanol.[2]

Addition of Amine: (R)-1-Phenylethanamine (1.3 mL, approximately 0.01 mol) was added

gradually to the solution of the acid.[2]

Crystallization: The resulting solution was allowed to undergo slow evaporation at room

temperature.[2]

Crystal Formation: Single crystals of (R)-1-phenylethanaminium (S)-4-chloromandelate

formed as the solvent evaporated.

solution

evaporation

Transfer for Crystallization
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Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Data Collection and Structure Refinement
The determination of the crystal structure involved the following key steps:
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Crystal Mounting: A suitable single crystal with dimensions 0.45 × 0.15 × 0.08 mm was

selected and mounted on a diffractometer.

Data Collection: X-ray diffraction data were collected at a low temperature of 150 K to

minimize thermal vibrations of the atoms. A Nonius KappaCCD diffractometer with Mo Kα

radiation (λ = 0.71073 Å) was used. Data were collected using a combination of φ and ω

scans.

Data Processing: The collected diffraction intensities were processed, and an absorption

correction was applied using a multi-scan method (SORTAV).

Structure Solution and Refinement: The crystal structure was solved using direct methods

and refined on F². The positions of hydrogen atoms were inferred from neighboring atoms

and were constrained during the refinement process. The absolute configuration of the chiral

centers was confirmed by the refinement of the Flack parameter, which resulted in a value of

-0.03 (8), confirming the (R) and (S) assignments.

data_collection

process_data

Transfer Data
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Structural Analysis and Molecular Interactions
The crystal structure of (R)-1-Phenylethanaminium (S)-4-chloromandelate is an ion pair. The

key feature of the crystal packing is the formation of a two-dimensional network stabilized by

hydrogen bonds. [2]

The three hydrogen atoms of the ammonium group (-NH₃⁺) on the (R)-1-

phenylethanaminium cation act as hydrogen bond donors.
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The hydroxyl group (-OH) on the (S)-4-chloromandelate anion also acts as a hydrogen bond

donor.

The oxygen atoms of the carboxylate group (-COO⁻) on the anion serve as the primary

hydrogen bond acceptors.

These O—H···O and N—H···O hydrogen bonds create a robust two-dimensional network

perpendicular to the c-axis of the unit cell. This extensive hydrogen bonding network is the

primary force governing the packing of the molecules in the crystal lattice.

Legend

{ (R)-1-Phenylethanaminium Cation | { -NH₃⁺ (Donor) } }

{ (S)-4-Chloromandelate Anion | { -OH (Donor) | -COO⁻ (Acceptor) } }

N-H···O

O-H···O

Hydrogen Bond Donor

Hydrogen Bond Acceptor

Hydrogen Bond Interaction
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Caption: Key hydrogen bonding interactions in the crystal structure.

Relevance in Drug Development
While this specific salt, (R)-1-Phenylethanaminium (S)-4-chloromandelate, is primarily of

interest for studies in chiral recognition and resolution, its components are highly relevant to the

pharmaceutical industry.

(R)-1-Phenylethanamine is a widely used chiral resolving agent. The process of forming

diastereomeric salts with a racemic acid, followed by fractional crystallization, is a classical
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and industrially important method for separating enantiomers. Understanding the crystal

structures of these diastereomeric salts is key to optimizing separation processes.

Chiral α-hydroxy acids, like 4-chloromandelic acid, are valuable chiral building blocks for the

synthesis of more complex APIs. The stereocenter bearing the hydroxyl group is often

incorporated into the final drug molecule.

The study of such crystal structures provides fundamental insights into the intermolecular

interactions that govern chiral recognition in the solid state. This knowledge can be applied to:

Predicting and controlling the crystallization of desired diastereomers.

Designing more effective chiral resolving agents.

Understanding the solid-state properties of chiral APIs and their intermediates.

This in-depth structural knowledge ultimately contributes to the more efficient and robust

development of enantiomerically pure pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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